molecular formula C11H12FNO3 B2583697 Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate CAS No. 1232805-17-2

Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate

Cat. No. B2583697
CAS RN: 1232805-17-2
M. Wt: 225.219
InChI Key: ZFZAKPLWLQGUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate, also known as FMK, is a synthetic compound that has been used in various scientific research studies. It is a small molecule inhibitor that has been shown to have potential applications in several areas of research, including cancer and inflammation.

Mechanism of Action

Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate inhibits the activity of caspases by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of cleaving proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In some cases, it has been shown to induce apoptosis, or programmed cell death, while in others it has been shown to promote cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate in laboratory experiments is its specificity for caspases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several potential future directions for research involving Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, this compound may have applications in other areas of research, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate involves the reaction of 4-fluoro-3-methylphenylamine with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final product.

Scientific Research Applications

Ethyl [(4-fluoro-3-methylphenyl)amino](oxo)acetate has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of caspases, which are enzymes involved in cell death. This inhibition can lead to the accumulation of damaged cells, which can then lead to the development of cancer.

properties

IUPAC Name

ethyl 2-(4-fluoro-3-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAKPLWLQGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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